molecular formula C16H25NO3 B6630587 N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B6630587
M. Wt: 279.37 g/mol
InChI Key: CQWYVOHTQJUGDR-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is an organic compound with a complex structure, featuring both aliphatic and aromatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylphenylacetic acid and 3-hydroxy-2,3-dimethylbutan-2-amine.

    Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2-methoxy-5-methylphenylacetic acid and the amine group of 3-hydroxy-2,3-dimethylbutan-2-amine. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower activation energy and increase reaction efficiency.

    Automation: Implementing automated systems for precise control over reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can facilitate reduction.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using AlCl₃ (aluminum chloride) as a catalyst.

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of new functional groups on the aromatic ring.

Scientific Research Applications

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide
  • N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-4-methylphenyl)acetamide

Uniqueness

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11-7-8-13(20-6)12(9-11)10-14(18)17-15(2,3)16(4,5)19/h7-9,19H,10H2,1-6H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWYVOHTQJUGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC(C)(C)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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